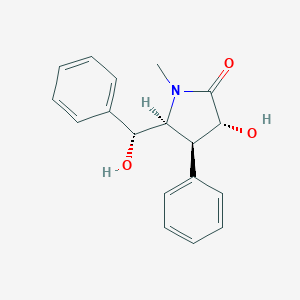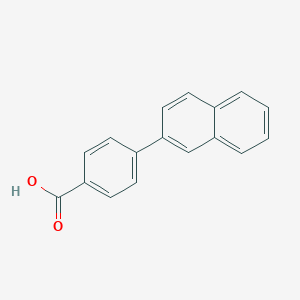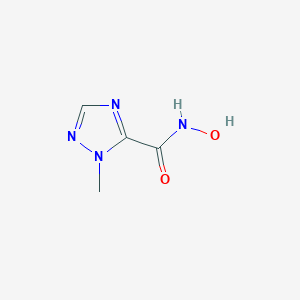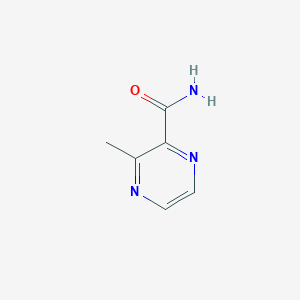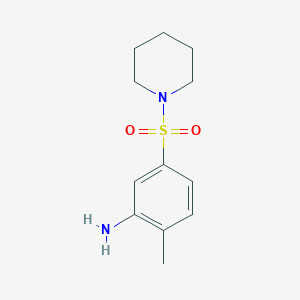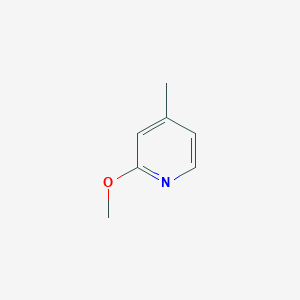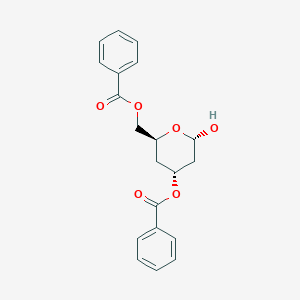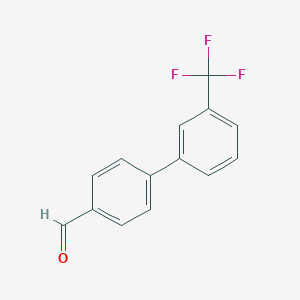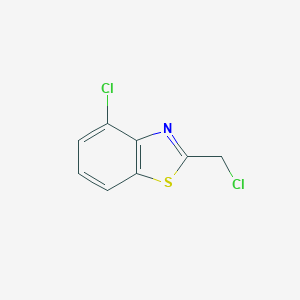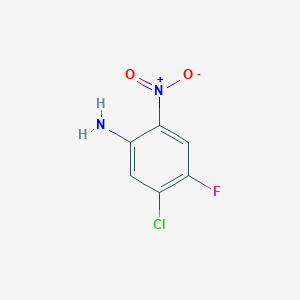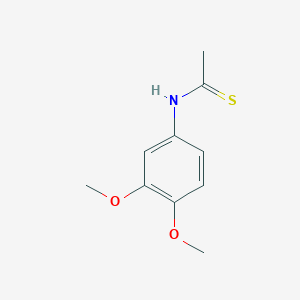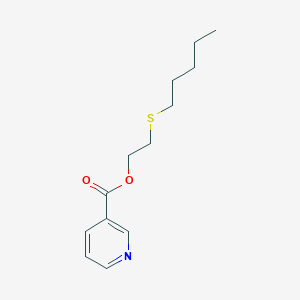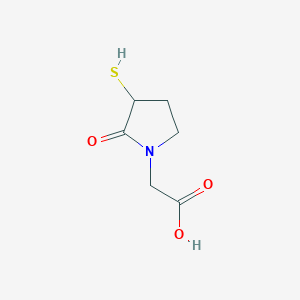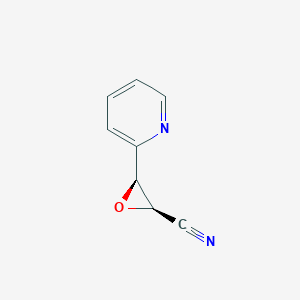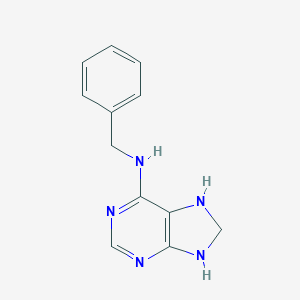
Adenine, 7,8-dihydro-N-benzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine, 7,8-dihydro-N-benzyl-, commonly known as benzyladenine (BA), is a synthetic cytokinin that is widely used in plant research. It was first synthesized in 1963 by Miller and Skoog as a plant growth regulator. Since then, it has been extensively studied for its effects on plant growth and development.
Applications De Recherche Scientifique
Benzyladenine is widely used in plant research as a plant growth regulator. It has been shown to promote cell division, increase shoot and root growth, delay senescence, and enhance stress tolerance. It is also used in tissue culture for the regeneration of plants from explants.
Mécanisme D'action
Benzyladenine acts as a cytokinin, which is a class of plant hormones that promote cell division and growth. It binds to cytokinin receptors and activates a signaling pathway that leads to the activation of genes involved in cell division and growth. It also regulates the balance between cytokinins and other plant hormones such as auxins, which are involved in plant growth and development.
Effets Biochimiques Et Physiologiques
Benzyladenine has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division, increases shoot and root growth, delays senescence, and enhances stress tolerance. It also regulates the balance between cytokinins and other plant hormones such as auxins, which are involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyladenine is a widely used plant growth regulator in plant research. Its advantages include its ability to promote cell division, increase shoot and root growth, delay senescence, and enhance stress tolerance. Its limitations include its potential toxicity at high concentrations and its effects on the balance between cytokinins and other plant hormones such as auxins.
Orientations Futures
There are several future directions for research on benzyladenine. One area of research is the development of new synthetic cytokinins that have improved properties over benzyladenine. Another area of research is the identification of the genes involved in the cytokinin signaling pathway and their regulation. This could lead to the development of new plant growth regulators that are more specific and effective. Finally, the application of benzyladenine in agriculture and horticulture could be further explored to improve crop yields and quality.
Méthodes De Synthèse
Benzyladenine can be synthesized by a variety of methods, but the most common method is by the reaction of adenine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization.
Propriétés
Numéro CAS |
102366-79-0 |
|---|---|
Nom du produit |
Adenine, 7,8-dihydro-N-benzyl- |
Formule moléculaire |
C12H13N5 |
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
N-benzyl-8,9-dihydro-7H-purin-6-amine |
InChI |
InChI=1S/C12H13N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,8,14H,6-7H2,(H2,13,15,16,17) |
Clé InChI |
VCFTZBXEGUKNCA-UHFFFAOYSA-N |
SMILES |
C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3 |
SMILES canonique |
C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3 |
Autres numéros CAS |
102366-79-0 |
Synonymes |
N-benzyl-8,9-dihydro-7H-purin-6-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



